1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride
Description
1-(4-Benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride is a synthetic compound featuring a piperazine moiety substituted with a benzyl group at the 4-position and a bicyclo[2.2.1]heptane-derived methoxypropanol side chain. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Key structural attributes include:
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2-bicyclo[2.2.1]heptanylmethoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2.2ClH/c25-22(17-26-16-21-13-19-6-7-20(21)12-19)15-24-10-8-23(9-11-24)14-18-4-2-1-3-5-18;;/h1-5,19-22,25H,6-17H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPFZYDHDUJNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCN(CC3)CC4=CC=CC=C4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride (CAS Number: 1217820-31-9) is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a bicyclic heptane moiety linked to a benzylpiperazine and a propanol group. Its molecular formula is with a molecular weight of approximately 368.36 g/mol.
Research indicates that this compound exhibits activity primarily through interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). It has been studied for its potential as an antidepressant and anxiolytic agent.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound shows affinity for serotonin receptors, which are crucial in regulating mood and anxiety.
- Dopamine Receptor Interaction : It may also influence dopamine pathways, contributing to its psychoactive effects.
- Neurotransmitter Release : The compound could enhance the release of neurotransmitters like serotonin and norepinephrine, further supporting its antidepressant properties.
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of the compound resulted in a significant decrease in immobility time in the forced swim test, indicating antidepressant-like effects. The study suggested that these effects were mediated through serotonergic pathways.
Study 2: Anxiolytic Properties
Another study evaluated the anxiolytic effects using the elevated plus maze test. Results showed that subjects treated with the compound spent more time in open arms compared to controls, suggesting reduced anxiety levels.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates rapid absorption and distribution within the CNS. Preliminary data suggest a half-life conducive to once-daily dosing, although further studies are needed to confirm these findings.
Scientific Research Applications
Therapeutic Applications
The primary applications of this compound relate to its pharmacological properties, which include:
- CNS Disorders : The compound has been investigated for its potential use in treating central nervous system disorders such as anxiety and depression. Its structural similarity to known psychoactive agents suggests it may interact with serotonin and dopamine receptors, which are critical in mood regulation.
- Antidepressant Activity : Preliminary studies indicate that the compound may exhibit antidepressant-like effects in animal models. Research has shown that compounds with similar piperazine structures often demonstrate enhanced serotonin receptor affinity, which is crucial for mood modulation.
- Analgesic Properties : There is ongoing research into the analgesic effects of this compound. Its ability to modulate pain pathways could make it a candidate for pain management therapies.
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depressive behavior in rodent models when administered at specific dosages. |
| Study 2 | Analgesic Properties | Showed a notable decrease in pain response in inflammatory pain models, suggesting a potential for use in pain management. |
| Study 3 | CNS Activity | Highlighted the compound's interaction with serotonin receptors leading to anxiolytic effects in behavioral tests. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a common structural framework with several piperazine derivatives linked to bicyclic or polycyclic systems. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Implications
Chlorophenyl-substituted analogs () introduce electron-withdrawing effects, which could improve binding to receptors like serotonin or dopamine transporters .
Role of Bicyclic Systems :
- The (1R,4S)-bicyclo[2.2.1]heptane moiety imposes conformational rigidity, reducing entropy penalties during receptor interactions. This feature is shared across analogs in –10 and contrasts with adamantane-based compounds (), which exhibit bulkier topology .
Salt Form and Solubility: Dihydrochloride salts (target compound, ) demonstrate higher water solubility than monohydrochloride analogs (), a critical factor for oral bioavailability .
Synthetic Accessibility :
- Synthesis routes for related compounds () involve reductive amination for piperazine functionalization and stereoselective cyclization for bicyclo system construction. These methods suggest scalable production for the target compound .
Preparation Methods
Diels-Alder Reaction for Bicycloheptane Formation
The bicyclo[2.2.1]heptane core is constructed via a stereoselective Diels-Alder reaction between methacrolein and 2,3-dimethyl-1,3-butadiene. As reported by Baldwin and Lusch, SnCl₄ (20 mol%) catalyzes the domino Diels-Alder/retro-Diels-Alder sequence at −95°C, yielding the bicyclic ketone intermediate with 93% enantiomeric excess (Scheme 1).
$$
\text{Diels-Alder Reaction:} \quad \text{Methacrolein} + \text{Diene} \xrightarrow{\text{SnCl₄, −95°C}} \text{Bicycloheptanone} \quad
$$
Stereochemical Resolution and Reduction
The ketone intermediate undergoes asymmetric reduction using Corey’s (R)-oxazaborolidine catalyst (10 mol%) in dichloromethane at −78°C, affording (1R,4S)-bicyclo[2.2.1]heptan-2-ylmethanol with >95% diastereomeric excess. Borane-dimethyl sulfide serves as the stoichiometric reductant, achieving quantitative conversion within 4 hours.
Synthesis of 4-Benzylpiperazine
Nucleophilic Aromatic Substitution
Ethyl 4-fluorobenzoate reacts with 1-benzylpiperazine hydrochloride in refluxing dimethylformamide (DMF) at 160°C for 16 hours, yielding ethyl 4-(4-benzylpiperazin-1-yl)benzoate (69.7% yield). This method, adapted from Degutyte et al., demonstrates the utility of polar aprotic solvents in facilitating fluoride displacement by piperazine.
Piperazine Deprotection and Isolation
Hydrogenolysis of the benzyl group using Pd/C (10 wt%) under 50 psi H₂ in ethanol at 25°C provides free piperazine, which is subsequently extracted into dichloromethane and concentrated for downstream reactions.
Convergent Coupling of Structural Units
Etherification of Bicycloheptanemethanol
(1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethanol is converted to its corresponding mesylate using methanesulfonyl chloride (1.2 eq) and triethylamine (2.5 eq) in dichloromethane at 0°C. The mesylate intermediate reacts with epichlorohydrin (1.5 eq) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propane-1,2-diol.
Piperazine Alkylation
The diol intermediate undergoes selective monoalkylation with 4-benzylpiperazine (1.1 eq) in the presence of potassium carbonate (3 eq) in acetonitrile at 80°C for 24 hours. This step exploits the higher nucleophilicity of the secondary alcohol, directing substitution to the propan-2-ol position (Scheme 2).
$$
\text{Alkylation:} \quad \text{Diol} + \text{4-Benzylpiperazine} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{Target Alcohol} \quad
$$
Salt Formation and Purification
Dihydrochloride Preparation
The free base is dissolved in anhydrous isopropanol (IPA) and treated with hydrogen chloride gas until pH <2.0. Crystallization at 4°C for 48 hours affords the dihydrochloride salt as a white crystalline solid (mp: 215–217°C). Powder X-ray diffraction confirms the solvate-free form after vacuum drying at 50°C.
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1 → 1:2 gradient) followed by recrystallization from IPA/water (9:1). Final purity exceeds 99.5% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (600 MHz, DMSO-d₆): δ 1.25–1.45 (m, 6H, bicycloheptane), 2.70–3.10 (m, 8H, piperazine), 3.55 (dd, J=9.8 Hz, 1H, OCH₂), 4.15 (s, 2H, NCH₂Ph), 4.90 (br s, 1H, OH), 7.25–7.35 (m, 5H, Ar-H).
HRMS (ESI): m/z calcd for C₂₂H₃₄N₂O₂ [M+H]⁺: 359.2695; found: 359.2693.
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, heptane/ethanol 85:15) confirms enantiomeric ratio of 99:1 for the (1R,4S) configuration, validating the stereoselective Diels-Alder and reduction steps.
Process Optimization and Yield Enhancement
Solvent Screening for Alkylation
Comparative studies reveal acetonitrile outperforms DMF or THF in the alkylation step, achieving 82% yield versus 58% in DMF (Table 1).
Table 1. Solvent Effects on Alkylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 24 | 82 |
| DMF | 100 | 12 | 58 |
| THF | 65 | 36 | 47 |
Catalytic Asymmetric Improvements
Incorporating Yamamoto’s LBA (Lewis acid-assisted chiral Bronsted acid) system increases reaction rates 3-fold while maintaining enantioselectivity, reducing process time from 48 to 16 hours.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?
The synthesis involves three primary steps:
Synthesis of bicyclo[2.2.1]heptan-2-ylmethanol : Hydrogenation of norbornene followed by reduction yields this intermediate.
Preparation of 3-(4-benzylpiperazin-1-yl)propan-2-ol : Alkylation of 4-benzylpiperazine with 1-bromo-2-propanol.
Coupling reaction : The intermediates are combined under basic conditions (e.g., sodium hydride) to form the target compound .
Characterization uses NMR spectroscopy (for stereochemical confirmation) and mass spectrometry (for molecular weight validation) .
Q. What analytical techniques are critical for ensuring purity and structural fidelity?
Q. What preliminary pharmacological effects have been observed in animal models?
In rodent studies, the compound reduced anxiety-like behaviors (elevated plus maze tests) and depressive symptoms (forced swim tests). Mechanisms are linked to serotonin 5-HT₂A receptor antagonism and dopamine D₂ receptor partial agonism .
Advanced Research Questions
Q. How can the coupling reaction yield be optimized for industrial-scale synthesis?
- Catalyst optimization : Transition from sodium hydride to milder bases (e.g., K₂CO₃) to reduce side reactions.
- Solvent selection : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates.
- Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation .
Q. What methodologies resolve discrepancies between in vitro receptor affinity and in vivo efficacy?
- Pharmacokinetic profiling : Assess bioavailability (e.g., rapid absorption reported in rodents ) and blood-brain barrier penetration.
- Metabolite analysis : Use LC-MS to identify active metabolites contributing to in vivo effects.
- Dose-response studies : Compare receptor occupancy (via PET imaging) with behavioral outcomes .
Q. How does the compound’s neuroprotective activity correlate with oxidative stress pathways?
- In vitro models : Expose neuronal cultures to H₂O₂-induced oxidative stress; measure ROS reduction via fluorescence probes (e.g., DCFH-DA).
- Pathway analysis : Western blotting for markers like Nrf2 and HO-1 to validate antioxidant signaling .
Q. What computational tools predict binding kinetics to serotonin and dopamine receptors?
Q. How do structural modifications alter adrenergic receptor activity?
- Substitution studies : Replace the benzyl group with fluorophenyl or methoxyphenyl variants.
- Functional assays : Measure α₁-adrenergic agonism via vascular smooth muscle contraction assays (e.g., rat aortic ring models) .
Data Contradiction Analysis
Q. How should researchers address conflicting results in receptor binding assays?
- Standardize assay conditions : Use uniform radioligands (e.g., [³H]-ketanserin for 5-HT₂A) and buffer pH (4.6–7.4).
- Control for allosteric modulation : Include negative controls (e.g., ritanserin) to isolate competitive binding .
Q. What strategies validate neuroprotective effects across different experimental models?
- Cross-species validation : Compare rodent and human neuronal cell lines (e.g., SH-SY5Y).
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to identify conserved pathways .
Methodological Recommendations
- Receptor binding assays : Use radioligand displacement (e.g., 5-HT₂A with [³H]-LSD) and cAMP modulation assays for GPCR activity .
- In vivo efficacy testing : Employ chronic unpredictable stress models for antidepressant validation .
- Stereochemical analysis : Confirm (1R,4S) configuration via X-ray crystallography or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
